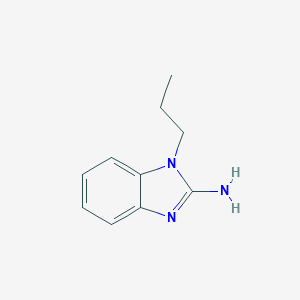

1-丙基-1H-苯并咪唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- The synthesis of 1-Propyl-1H-benzoimidazol-2-ylamine and its derivatives often involves reactions with various reagents. For instance, 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine derivatives were synthesized using a process involving 2-(α-bromo benzyl) benzimidazole and Schiff bases reaction, demonstrating a method for creating structurally related compounds (Sharma, Kohli, & Sharma, 2010).

Molecular Structure Analysis

- X-ray diffraction analysis has been employed to determine the crystal and molecular structure of some benzoimidazole derivatives, offering insights into the molecular configuration and interactions of these compounds (Benvenuti et al., 1997).

Chemical Reactions and Properties

- The chemical properties of benzoimidazole derivatives have been explored through various reactions. For example, the synthesis of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety, derived from 2-chloromethyl-1H-benzoimidazole, shows the versatility of benzoimidazole derivatives in forming new chemical structures with potential biological activities (Zhou, Li, Zhang, & Jiang, 2013).

Physical Properties Analysis

- The physical properties of these compounds can be characterized using various spectroscopic techniques, such as 1H NMR, 13C NMR, and FT-IR, as demonstrated in studies involving N-(1H-benzimidazol-2-yl)-N′-benzyl propionamidine (Raouafi, Freytag, Jones, & Benkhoud, 2007).

Chemical Properties Analysis

- The chemical properties, including reactivity and stability, of benzoimidazole derivatives can be inferred from their synthesis and structural analysis. For example, the synthesis and characterization of benzenesulfonyl derivatives of benzoimidazol-2-ylamine revealed insights into the conjugative effects and potential intramolecular interactions of these compounds (Benvenuti, Severi, Vampa, Malmusi, & Antolini, 1995).

科学研究应用

DNA相互作用和荧光染色

1-丙基-1H-苯并咪唑-2-胺及其类似物已被探索其与DNA相互作用的能力,特别是与双链B-DNA的小沟结合,具有特异性结合富含AT序列的能力。这种相互作用促进了它们作为荧光DNA染料的使用,可用于可视化生物研究中的细胞和核结构。这些化合物在植物细胞生物学中起着重要作用,用于染色染色体和细胞核,以及通过流式细胞术评估核DNA含量。它们的应用不仅限于染色,还可作为放射防护剂和拓扑异构酶抑制剂,为药物设计和DNA序列识别和结合的分子研究开辟了途径(Issar & Kakkar, 2013)。

苯并咪唑衍生物的化学和性质

苯并咪唑衍生物,包括1-丙基-1H-苯并咪唑-2-胺的化学多样性和性质已经得到广泛审查。这些化合物表现出广泛的光谱、结构、磁性、生物学和电化学活性。对这些衍生物的全面分析已经确定了当前知识中的空白,提示了未来研究的潜在领域,特别是在苯并咪唑家族的未开发类似物中。这些调查可能导致在各种科学和药理学领域的新应用(Boča, Jameson, & Linert, 2011)。

麻醉药理潜力

研究已经确定苯并咪唑衍生物,如雷米咪唑,作为麻醉学中有前途的候选药物,因其快速起效和短暂作用时间。这些特性使它们非常适合用于程序性镇静、全身麻醉,以及潜在地用于特定人群的镇静,包括老年人和肝脏或肾脏功能不全的患者。在麻醉中探索这些化合物展示了它们显著的治疗潜力,并强调了对其临床应用的持续研究的重要性(Wang et al., 2022)。

抗真菌和抗微生物应用

苯并咪唑类杀菌剂,包括1-丙基-1H-苯并咪唑-2-胺的衍生物,在农业和兽医医学中发挥着至关重要的作用。这些化合物通过结合到微管蛋白上,作为微管组装的特异性抑制剂。它们的广泛使用以及由此产生的对其作用方式的研究不仅推动了我们对真菌细胞生物学和微管组织的理解,还突显了它们在开发新的抗真菌和抗微生物疗法中的潜力(Davidse, 1986)。

安全和危害

未来方向

While specific future directions for “1-Propyl-1H-benzoimidazol-2-ylamine” are not mentioned, benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide range of biological activities . This suggests that “1-Propyl-1H-benzoimidazol-2-ylamine” could potentially be explored further in this context.

属性

IUPAC Name |

1-propylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-7-13-9-6-4-3-5-8(9)12-10(13)11/h3-6H,2,7H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKUHRRJQCKXOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355409 |

Source

|

| Record name | 1-Propyl-1H-benzoimidazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-1H-benzoimidazol-2-ylamine | |

CAS RN |

57667-50-2 |

Source

|

| Record name | 1-Propyl-1H-benzoimidazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。